1-Benzylazepan-2-one
Overview
Description
Molecular Structure Analysis
The InChI string for 1-Benzylazepan-2-one isInChI=1S/C13H17NO/c15-13-9-5-2-6-10-14 (13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
. This string represents the molecular structure of the compound. The Canonical SMILES string for this compound is C1CCC (=O)N (CC1)CC2=CC=CC=C2
. Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzylazepan-2-one include a molecular weight of 203.28 g/mol, a computed XLogP3 of 2, no hydrogen bond donors, one hydrogen bond acceptor, two rotatable bonds, an exact mass of 203.131014166 g/mol, a monoisotopic mass of 203.131014166 g/mol, a topological polar surface area of 20.3 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 209 .Scientific Research Applications
Organic Synthesis
1-Benzylazepan-2-one: is a valuable building block in organic synthesis. Its structure is amenable to various chemical reactions, making it a versatile precursor for synthesizing a wide range of chemical compounds. It can undergo reactions such as alkylation, acylation, and nucleophilic substitution, which are fundamental in constructing complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 1-Benzylazepan-2-one serves as a scaffold for the development of new therapeutic agents. Its benzylazepanone core is structurally similar to many bioactive molecules, and modifications to this core can lead to the discovery of drugs with potential applications in treating various diseases .
Biochemistry
1-Benzylazepan-2-one: has applications in biochemistry, particularly in the study of enzyme-substrate interactions. It can act as a mimic for natural substrates or as an inhibitor to study the binding sites and catalytic mechanisms of enzymes. This is crucial for understanding enzyme function and designing enzyme inhibitors as drugs .
Chemical Engineering
In the field of chemical engineering, 1-Benzylazepan-2-one is used in process optimization and the development of synthetic pathways. Its role in the design of efficient and scalable chemical processes is significant, as it can influence reaction conditions, yields, and the overall economics of chemical production .
Pharmaceutical Research
1-Benzylazepan-2-one: is extensively used in pharmaceutical research for drug design and discovery. It is a key intermediate in the synthesis of various pharmacologically active compounds. Its manipulation can lead to the development of drugs with improved efficacy, safety, and bioavailability .
Industrial Applications
In industrial applications, 1-Benzylazepan-2-one is involved in the manufacture of dyes, resins, and polymers. Its chemical properties allow it to be incorporated into materials to enhance their performance characteristics, such as stability, durability, and resistance to environmental factors .
Future Directions
The azepane motif, which includes 1-Benzylazepan-2-one, is in the top 100 most frequently used ring systems for small molecule drugs . Therefore, new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
properties
IUPAC Name |
1-benzylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIITKNTHQYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363430 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylazepan-2-one | |
CAS RN |
33241-96-2 | |
Record name | 1-benzyl-2-azepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Benzylazepan-2-one in the synthesis of azepanedione oximes?
A1: 1-Benzylazepan-2-one serves as a crucial starting material in the multi-step synthesis of 1-benzylazepan-2,3-dione 3-(O-substituted oximes) []. The synthesis, as described in the research paper "Synthesis of new azepanedione oximes" [], involves several transformations:
Q2: Why is there interest in synthesizing azepanedione oxime derivatives like those derived from 1-Benzylazepan-2-one?
A2: Azepanedione oxime derivatives, including those derived from 1-Benzylazepan-2-one, are of interest due to their potential pharmacological properties []. Previous studies have shown that similar compounds exhibit a range of biological activities, including:
- Muscle Relaxant Activity: 3-[0-(benzyl)oximinoether] hexahydroazepin-2,3-diones have demonstrated the ability to relax both rat trachea and human bronchus [].
- Antinociceptive and Anticonvulsant Effects: Certain oximinoether and oxime derivatives have exhibited promising antinociceptive (pain-reducing) and anticonvulsant activities [].
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